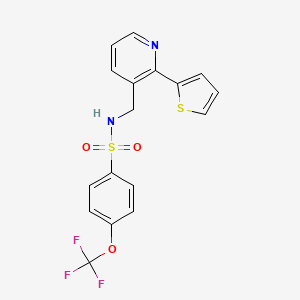

2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

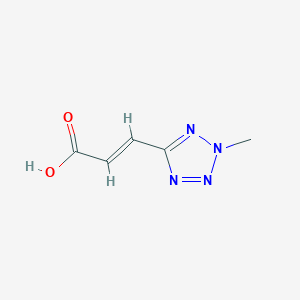

“2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate” is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 .

Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the search results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.18 . Other physical and chemical properties like boiling point, melting point, and density were not found in the search results .Scientific Research Applications

Synthetic Versatility and Mechanistic Insights

A study by Gioiello et al. (2011) explored the synthetic versatility of α-diazo-β-hydroxy esters, focusing on the Lewis acid-induced decomposition reaction. This research provides insights into the mechanistic aspects of reactions involving similar structures, emphasizing the influence of the reaction environment, Lewis acid characteristics, and solvent properties on product distribution. The findings are crucial for understanding the synthesis routes and applications of related compounds (Gioiello et al., 2011).

Metal-Free Oxidative Esterification

Majji et al. (2014) presented an efficient metal-free oxidative esterification of sp(3) C-H bonds adjacent to an oxygen atom, using aryl alkenes and alkynes as sources. This method's application to simple solvents, including tetrahydrofuran, highlights its relevance to the modification and synthesis of ester compounds under environmentally benign conditions (Majji et al., 2014).

New Generation Ultra-Short Acting Hypnotics

El-Subbagh et al. (2008) synthesized and evaluated ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), a compound with a structure bearing resemblance to the specified chemical, showcasing its potential as an ultra-short acting hypnotic with rapid onset and short duration of action. This study demonstrates the compound's therapeutic application potential, providing a basis for further research into similar compounds (El-Subbagh et al., 2008).

Organic Reactions Catalyzed by Methylrhenium Trioxide

Zhu and Espenson (1996) investigated reactions of ethyl diazoacetate catalyzed by methylrhenium trioxide, revealing pathways for carbene transfer under mild conditions. The study's findings on α-alkoxy ethyl acetates formation and subsequent reactions are relevant for understanding the catalytic processes involving similar chemical structures (Zhu & Espenson, 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[2-oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-11(16)19-10-13(17)15-5-2-4-14(6-7-15)12-3-8-18-9-12/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDSGHOMBNQCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)N1CCCN(CC1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)

![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)

![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)